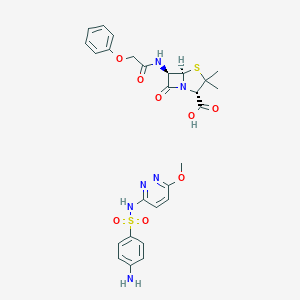

![molecular formula C13H19N B143951 3-[(4-Methylphenyl)methyl]piperidine CAS No. 136421-81-3](/img/structure/B143951.png)

3-[(4-Methylphenyl)methyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

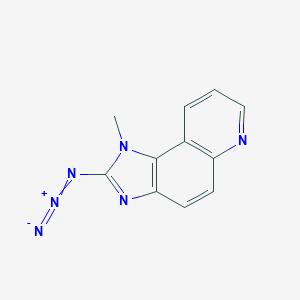

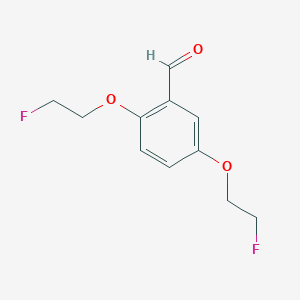

3-[(4-Methylphenyl)methyl]piperidine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Arylcycloalkylamines in Antipsychotic Agents

- Arylcycloalkylamines, including compounds like "3-[(4-Methylphenyl)methyl]piperidine," are explored for their binding affinity and selectivity at D2-like receptors, which are critical in the development of antipsychotic drugs. Studies have shown that modifications to the arylalkyl substituents can significantly enhance the potency and selectivity of these agents towards D2-like receptors, indicating their potential in the treatment of psychiatric disorders (Sikazwe et al., 2009).

Piperazine Derivatives in Therapeutic Uses

- Piperazine, a core structure related to "this compound," is extensively utilized in drug development due to its significant presence in a variety of therapeutic agents. These include antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. The flexibility of the piperazine ring in drug design highlights its importance in creating novel therapeutic agents with enhanced pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).

Spiropiperidines in Drug Discovery

- The synthesis and application of spiropiperidines, which are closely related to "this compound," have gained attention in drug discovery due to their unique three-dimensional chemical space. These compounds are studied for their potential in various therapeutic areas, highlighting the diversity of applications that piperidine derivatives can offer in medicinal chemistry (Griggs et al., 2018).

Chemokine Receptor Antagonists

- Small molecule antagonists based on piperidine and piperazine derivatives are investigated for their role in treating allergic diseases by inhibiting the chemokine receptor CCR3. This research underlines the therapeutic potential of piperidine derivatives in addressing conditions such as asthma, atopic dermatitis, and allergic rhinitis, further demonstrating the wide-ranging applications of these compounds in medical research (Willems & IJzerman, 2009).

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives, in general, interact with their targets in a variety of ways depending on the specific derivative and target .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their presence in numerous classes of pharmaceuticals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pharmaceutical compounds, including 3-[(4-methylphenyl)methyl]piperidine . These factors can include pH, temperature, presence of other substances, and individual patient characteristics.

Safety and Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “3-[(4-Methylphenyl)methyl]piperidine” and similar compounds may have potential applications in drug discovery and development.

Análisis Bioquímico

Biochemical Properties

It has been found to interact with opioid receptors . The 3- and 4-methyl groups contribute to its antagonist properties .

Cellular Effects

The cellular effects of 3-[(4-methylphenyl)methyl]piperidine are largely related to its interactions with opioid receptors . It has been found to act as an antagonist, inhibiting the action of opioids on these receptors .

Molecular Mechanism

The molecular mechanism of this compound involves binding to opioid receptors, where it acts as an antagonist . The presence of the 3- and 4-methyl groups on the piperidine ring contributes to its antagonist properties .

Propiedades

IUPAC Name |

3-[(4-methylphenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13/h4-7,13-14H,2-3,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOKGZWRUWUHQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408615 |

Source

|

| Record name | 3-(4-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136421-81-3 |

Source

|

| Record name | 3-(4-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)

![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)